Ethyl 2-amino-3-ethoxy-5-fluorobenzoate

Catalog No.
S12560276
CAS No.
1354963-63-5
M.F
C11H14FNO3
M. Wt
227.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-3-ethoxy-5-fluorobenzoate

CAS Number

1354963-63-5

Product Name

Ethyl 2-amino-3-ethoxy-5-fluorobenzoate

IUPAC Name

ethyl 2-amino-3-ethoxy-5-fluorobenzoate

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

InChI

InChI=1S/C11H14FNO3/c1-3-15-9-6-7(12)5-8(10(9)13)11(14)16-4-2/h5-6H,3-4,13H2,1-2H3

InChI Key

UGMIBEQNQYWUQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1N)C(=O)OCC)F

Ethyl 2-amino-3-ethoxy-5-fluorobenzoate is an organic compound characterized by its unique structure, which includes an ethoxy group and a fluorine atom attached to a benzoate moiety. This compound features a molecular formula of C₁₃H₁₅FNO₂ and a molecular weight of approximately 235.27 g/mol. The presence of the amino group allows it to participate in various

  • Nucleophilic Substitution Reactions: Due to the amino group, this compound can engage in nucleophilic substitutions, allowing for the introduction of various substituents under appropriate conditions.
  • Oxidation Reactions: The compound can be oxidized to form various products such as carboxylic acids or aldehydes, depending on the reagents used.
  • Reduction Reactions: The amino group can be further reduced to yield primary or secondary amines, depending on the reducing agent employed.

Common reagents for these reactions include sodium hydroxide for nucleophilic substitutions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Research indicates that Ethyl 2-amino-3-ethoxy-5-fluorobenzoate exhibits potential biological activities. Its structural components allow it to interact with biological molecules, influencing its pharmacological properties. The fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability, making it a candidate for further studies in drug development .

The synthesis of Ethyl 2-amino-3-ethoxy-5-fluorobenzoate typically involves several key steps:

  • Nitration: The precursor compound, ethyl 3-ethoxy-5-fluorobenzoate, undergoes nitration to introduce a nitro group at the 2-position.
  • Reduction: The nitro group is subsequently reduced to an amino group using reducing agents like iron powder in hydrochloric acid.
  • Purification: The final product is purified through recrystallization or column chromatography to achieve high purity suitable for research applications.

Ethyl 2-amino-3-ethoxy-5-fluorobenzoate has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: The compound is studied for its potential as a pharmaceutical agent or precursor in drug synthesis.
  • Material Science: It is utilized in developing new materials and chemical processes due to its unique chemical properties.

The interaction studies of Ethyl 2-amino-3-ethoxy-5-fluorobenzoate focus on its binding affinity with biological targets. The amino group facilitates hydrogen bonding with biomolecules, while the ethoxy and fluorine groups contribute to its electronic properties. These interactions are crucial for understanding its mechanism of action in biological systems and potential therapeutic applications.

Several compounds share structural similarities with Ethyl 2-amino-3-ethoxy-5-fluorobenzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-3-methoxy-5-fluorobenzoateMethoxy group instead of ethoxyAltered electronic properties due to methoxy
Ethyl 2-amino-3-ethoxy-4-fluorobenzoateFluorine at the 4-positionDifferent reactivity profile due to fluorine position
Ethyl 2-amino-3-ethoxy-5-chlorobenzoateChlorine atom instead of fluorineChlorine may affect biological activity differently

Ethyl 2-amino-3-ethoxy-5-fluorobenzoate is unique due to the specific arrangement of its functional groups, particularly the positioning of the ethoxy and fluorine atoms. This arrangement influences not only its chemical reactivity but also its biological activity, making it a valuable compound for further exploration in both synthetic and medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

227.09577147 g/mol

Monoisotopic Mass

227.09577147 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types